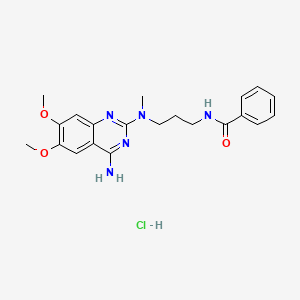![molecular formula C29H66O11Si4 B14468468 Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- CAS No. 70776-64-6](/img/structure/B14468468.png)
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- is a complex organosilicon compound. It belongs to the class of cyclic siloxanes, which are known for their unique structural properties and versatile applications in various fields, including materials science, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- typically involves the reaction of silane precursors with appropriate alkoxy groups under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the cyclic structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality and high yield of the compound. The industrial methods are optimized to minimize waste and energy consumption, making the process more sustainable.
化学反応の分析
Types of Reactions
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include silanols, silanes, and substituted siloxanes. These products have diverse applications in different fields, including materials science and pharmaceuticals.
科学的研究の応用
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
作用機序
The mechanism of action of Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The alkoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and functionality.
類似化合物との比較
Similar Compounds
Cyclotetrasiloxane: Another cyclic siloxane with four silicon atoms in the ring.
Cyclopentasiloxane: Contains five silicon atoms in the ring and is used in similar applications.
Uniqueness
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- is unique due to its specific alkoxy substitutions, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications where other cyclic siloxanes may not perform as effectively.
特性
CAS番号 |
70776-64-6 |
|---|---|
分子式 |
C29H66O11Si4 |
分子量 |
703.2 g/mol |
IUPAC名 |
tributan-2-yl [2,4,4,6-tetra(butan-2-yloxy)-6-methyl-1,3,5,2,4,6-trioxatrisilinan-2-yl] silicate |
InChI |
InChI=1S/C29H66O11Si4/c1-16-23(8)30-41(15)37-43(34-27(12)20-5,35-28(13)21-6)40-44(38-41,36-29(14)22-7)39-42(31-24(9)17-2,32-25(10)18-3)33-26(11)19-4/h23-29H,16-22H2,1-15H3 |
InChIキー |
SLFRQASMXKIYIU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


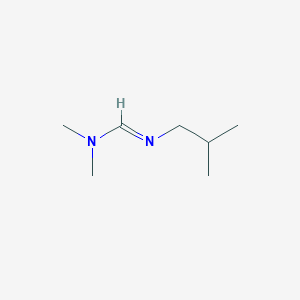
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
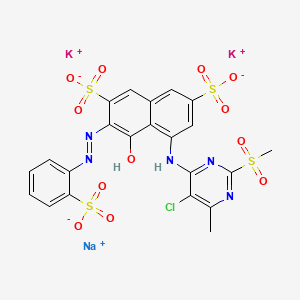
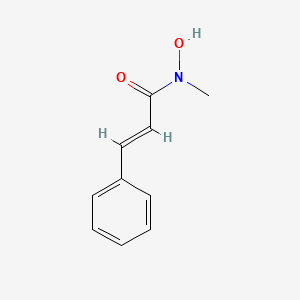
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)
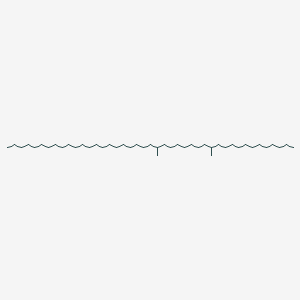
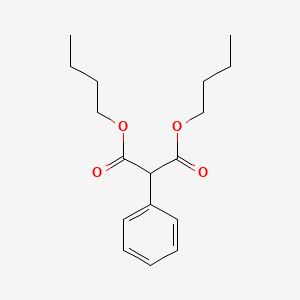
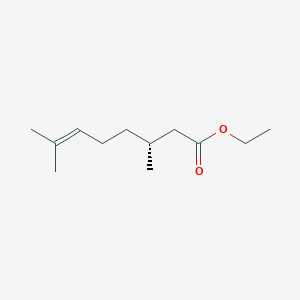
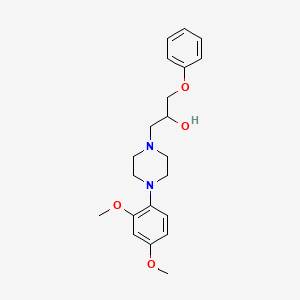
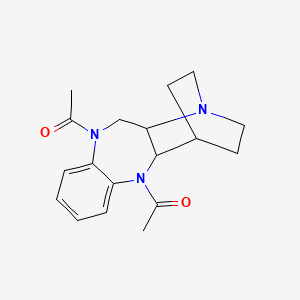
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)


